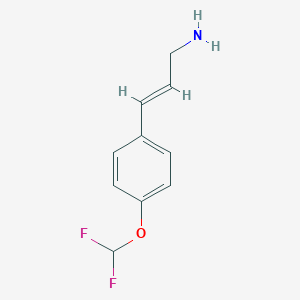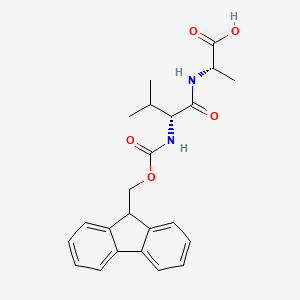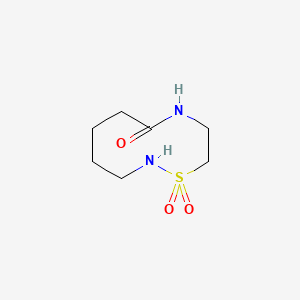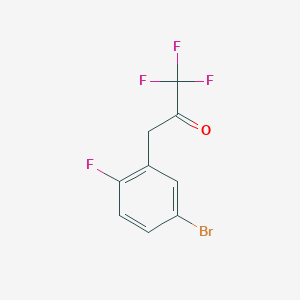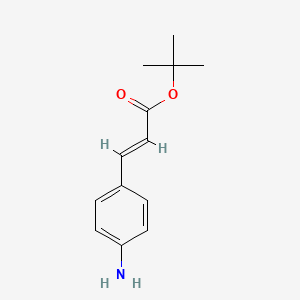
tert-Butyl (E)-3-(4-aminophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2E)-3-(4-aminophenyl)prop-2-enoate is an organic compound characterized by the presence of a tert-butyl ester group and an aminophenyl group attached to a propenoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2E)-3-(4-aminophenyl)prop-2-enoate typically involves the esterification of (2E)-3-(4-aminophenyl)prop-2-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of tert-butyl (2E)-3-(4-aminophenyl)prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for better control over reaction parameters and product purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2E)-3-(4-aminophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The double bond in the propenoate moiety can be reduced to form saturated esters.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Nitro-substituted esters.
Reduction: Saturated tert-butyl esters.
Substitution: N-alkyl or N-acyl derivatives of the original compound.
Aplicaciones Científicas De Investigación
Tert-butyl (2E)-3-(4-aminophenyl)prop-2-enoate has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which tert-butyl (2E)-3-(4-aminophenyl)prop-2-enoate exerts its effects is largely dependent on its interaction with molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl (2E)-3-(4-nitrophenyl)prop-2-enoate
- tert-butyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- tert-butyl (2E)-3-(4-chlorophenyl)prop-2-enoate
Uniqueness
Tert-butyl (2E)-3-(4-aminophenyl)prop-2-enoate is unique due to the presence of the amino group, which imparts distinct reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in the synthesis of various derivatives with tailored properties for specific applications.
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
tert-butyl (E)-3-(4-aminophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-9H,14H2,1-3H3/b9-6+ |
Clave InChI |
QVLDANTVSVSTAZ-RMKNXTFCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)N |
SMILES canónico |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


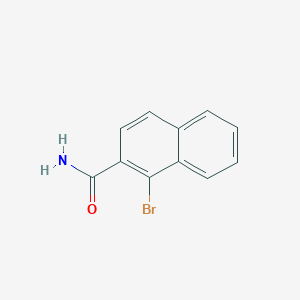
![Tert-butyl 1,1-dichloro-2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate](/img/structure/B13551880.png)
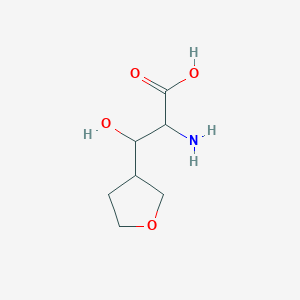

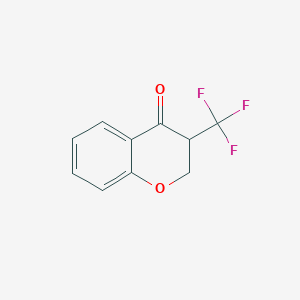
![rac-(1R,2S,3R,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol](/img/structure/B13551913.png)
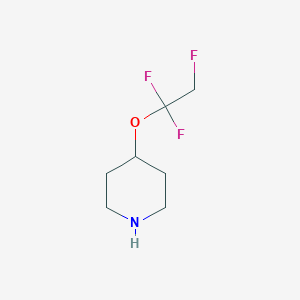
![1-[5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B13551923.png)
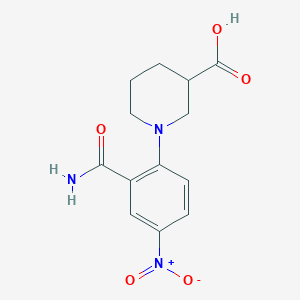
![5-bromo-1H,4H-indeno[1,2-c]pyrazole-3-carboxylicacid](/img/structure/B13551939.png)
